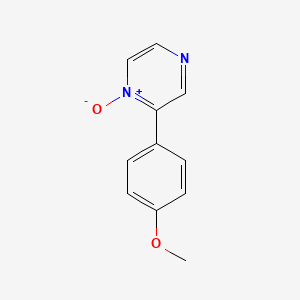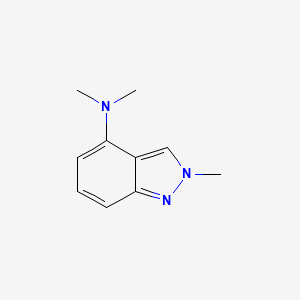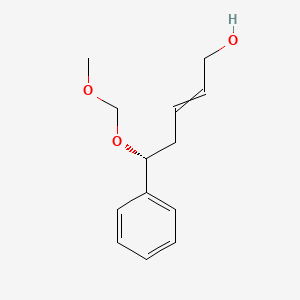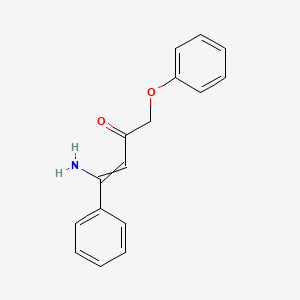
2-(4-methoxyphenyl)pyrazine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)pyrazine N-oxide is an organic compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazine N-oxide typically involves the oxidation of 2-(4-methoxyphenyl)pyrazine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)pyrazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrazine derivatives, while reduction can regenerate the parent pyrazine.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)pyrazine N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)pyrazine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor activities.
Pyridazines: Used in medicinal chemistry for their diverse biological activities.
Piperazines: Widely employed in pharmaceuticals for their therapeutic properties
Uniqueness
2-(4-Methoxyphenyl)pyrazine N-oxide is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
922525-03-9 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11-8-12-6-7-13(11)14/h2-8H,1H3 |
Clave InChI |
GIYFBXYHTNOMPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

